molecular formula C12H15ClFN B2685656 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine CAS No. 1492673-89-8

1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine

Cat. No. B2685656
CAS RN: 1492673-89-8
M. Wt: 227.71
InChI Key: RTXHDLYVUMAJMR-UHFFFAOYSA-N
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Description

The compound “1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine” is an organic molecule that contains a phenyl ring (a cyclic group of atoms with the formula C6H5) which is substituted with chlorine and fluorine atoms, a cyclopropyl group (a cyclic group of atoms with the formula C3H5), and an amine group (a functional group with the formula -NH2). The presence of these functional groups can influence the compound’s physical and chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3-chloro-4-fluorophenyl compound with a 3-cyclopropylpropan-1-amine. The exact conditions and reagents used would depend on the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the phenyl, cyclopropyl, and amine groups. The phenyl ring is a planar, cyclic structure, while the cyclopropyl group is a smaller, more strained ring. The amine group could participate in hydrogen bonding and other polar interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The phenyl ring could undergo electrophilic aromatic substitution reactions, while the amine group could act as a nucleophile or base. The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the halogen atoms on the phenyl ring could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

The compound has been studied for its utility in enantioselective synthesis. Lifchits and Charette (2008) demonstrated its application in the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process is significant for preserving enantiomeric purity in the synthesis of complex molecules, like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Fluorine's Directing Effect in Organic Synthesis

Faigl et al. (1998) explored the special directing effect of fluorine in the ortho lithiation of 1-(fluorophenyl)pyrroles. This study provides insights into how fluorine's electronic properties influence reaction pathways, which is crucial for developing more efficient synthetic routes for fluorinated organic compounds (Faigl et al., 1998).

Photocyclization and Organic Photochemistry

Košmrlj and Šket (2007) studied the photochemical behavior of compounds like 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine. They focused on photocyclization reactions, which are fundamental in organic photochemistry and have implications for designing light-activated drugs and materials (Košmrlj & Šket, 2007).

Fluorescence Detection of Amine Vapors

Gao et al. (2016) developed a fluorescent sensor for light-up detection of amine vapors, showcasing the potential of fluoro-containing compounds in sensing technologies. Such developments are crucial for environmental monitoring and public health safety (Gao et al., 2016).

Synthesis of Fluoro-Polyimides

Xie et al. (2001) reported on the synthesis of soluble fluoro-polyimides derived from compounds similar to 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine. These materials have applications in high-performance plastics, highlighting the versatility of fluoro-organic compounds in material science (Xie et al., 2001).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it shows biological activity, it could be studied as a potential pharmaceutical compound .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN/c13-10-7-9(4-5-11(10)14)12(15)6-3-8-1-2-8/h4-5,7-8,12H,1-3,6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXHDLYVUMAJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC(C2=CC(=C(C=C2)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-amine

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